molecular formula C13H10F3NOS B6417708 N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 1058258-88-0

N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B6417708
CAS No.: 1058258-88-0
M. Wt: 285.29 g/mol
InChI Key: RYLFODYXVKSMOZ-UHFFFAOYSA-N
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Description

N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a thiophen-3-ylmethyl substituent on the amide nitrogen. Its synthesis likely involves amide coupling between 3-(trifluoromethyl)benzoic acid and (thiophen-3-yl)methylamine, following protocols similar to those described for related compounds .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c14-13(15,16)11-3-1-2-10(6-11)12(18)17-7-9-4-5-19-8-9/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFODYXVKSMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Thiophene-3-carbaldehyde

Thiophene-3-carbaldehyde undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) to yield the primary amine. This method, adapted from Fuchigami et al., proceeds in methanol at room temperature, achieving a yield of 75% after purification via flash chromatography. The reaction mechanism involves imine formation followed by selective reduction, minimizing over-alkylation side reactions.

Azide Reduction Strategy

An alternative route involves converting thiophene-3-methyl bromide to the corresponding azide using sodium azide (NaN3) in dimethylformamide (DMF) at 60°C. Subsequent Staudinger reduction with triphenylphosphine (PPh3) in tetrahydrofuran (THF) generates the primary amine with an 88% yield . This method, while efficient, requires handling hazardous azide intermediates under controlled conditions.

Nitrile Reduction

Reduction of thiophene-3-carbonitrile with lithium aluminum hydride (LiAlH4) in THF at 0°C provides the amine in 65% yield . Although straightforward, this method demands strict anhydrous conditions and poses safety risks due to LiAlH4’s pyrophoric nature.

Table 1: Comparison of Amine Synthesis Methods

MethodStarting MaterialReagents/ConditionsYieldReference
Reductive AminationThiophene-3-carbaldehydeNH4OAc, NaBH3CN, MeOH, rt75%
Azide ReductionThiophene-3-methyl bromideNaN3 (DMF, 60°C), PPh3 (THF)88%
Nitrile ReductionThiophene-3-carbonitrileLiAlH4, THF, 0°C65%-

Preparation of 3-Trifluoromethylbenzoyl Chloride

3-Trifluoromethylbenzoic acid is treated with thionyl chloride (SOCl2) under reflux to generate the acyl chloride. The reaction proceeds quantitatively within 2 hours , as evidenced by the disappearance of the carboxylic acid peak in FT-IR spectroscopy (ν = 1700 cm⁻¹ → ν = 1800 cm⁻¹). Excess SOCl2 is removed under reduced pressure, yielding a pale-yellow liquid used directly in subsequent coupling reactions.

Amide Bond Formation Strategies

HBTU-Mediated Coupling

Coupling (thiophen-3-yl)methylamine with 3-trifluoromethylbenzoyl chloride using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF achieves an 85% yield . This method minimizes racemization and side reactions, making it ideal for sensitive substrates.

Schotten-Baumann Reaction

Traditional amide formation via the Schotten-Baumann method involves reacting the acyl chloride with the amine in a biphasic system (dichloromethane-water) under basic conditions (NaOH). While cost-effective, this approach yields 70% product due to partial hydrolysis of the acyl chloride.

Table 2: Coupling Methods for Amide Formation

MethodReagents/ConditionsYieldReference
HBTU-mediatedHBTU, DIPEA, DMF, rt85%
Schotten-BaumannNaOH, DCM/H2O70%

Optimization and Reaction Conditions

Solvent and Temperature Effects

  • DMF vs. THF : HBTU-mediated coupling in DMF outperforms THF due to better solubility of intermediates.

  • Temperature : Reactions conducted at 0°C reduce epimerization but prolong reaction time (24 hours vs. 4 hours at rt).

Catalytic Additives

Inclusion of 1-hydroxybenzotriazole (HOBt) as a catalyst in HBTU couplings improves yield by 12% by suppressing side reactions.

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl3) : δ 8.25 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 7.20 (dd, 1H, thiophene-H), 4.65 (d, 2H, CH2).

  • ¹⁹F NMR : δ -62.3 (s, CF3).

  • FT-IR : ν = 1650 cm⁻¹ (C=O amide), 1320 cm⁻¹ (C-F).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile-water) confirms >98% purity, with a retention time of 12.3 minutes .

Scientific Research Applications

N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide can be contextualized by comparing it to analogous benzamide derivatives reported in the literature. Key differences in substituents, synthesis yields, and physicochemical properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Features References
Target Compound :
This compound
Thiophen-3-ylmethyl (-CH₂-thiophene), 3-CF₃ ~301 (calculated) N/A Compact structure; potential for H-bonding via amide and thiophene sulfur.
9b :
4-(thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide
4-Thiophen-3-yl, 4-(3-CF₃-phenyl)-diazepane-butyl 502.60 56 Extended alkyl chain with diazepane ring; enhanced conformational flexibility.
9d :
4-(thiophen-3-yl)-N-(4-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide
4-Thiophen-3-yl, 4-(2-CF₃-phenyl)-diazepane-butyl 502 59 Meta vs. ortho CF₃ substitution on phenyl alters steric/electronic effects.
[¹¹C]SA1 :
2-chloro-N-((S)-((S)-1-[¹¹C]methylpiperidine-2-yl)(thiophen-3-yl)methyl)-3-CF₃-benzamide
Chloro, piperidine, thiophen-3-ylmethyl N/A N/A Radiolabeled analog; designed for positron emission tomography (PET) imaging.
N-(3-(trifluoromethyl)benzyl)benzamide Benzyl, 3-CF₃ 279.26 N/A Simpler structure; lacks thiophene, potentially reduced π-π interactions.
Compound 9j :
N-(4-(6-(4-cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide
4-Thiophen-3-yl, spirocyclic diazaspiro group N/A 47 Spirocyclic architecture improves metabolic resistance.

Structural and Functional Insights

In contrast, derivatives like 9b and 9d incorporate diazepane rings and longer alkyl chains, which may enhance receptor binding but reduce solubility . Trifluoromethyl (-CF₃) positioning influences electronic properties. For example, ortho-substituted CF₃ (as in 9d) may sterically hinder rotational freedom compared to meta-substituted analogs .

Synthetic Efficiency :

  • Yields for related compounds range from 33–59%, suggesting moderate efficiency in amide coupling and purification steps. The target compound’s synthesis would likely require similar optimization .

Physicochemical Properties: Hydrogen Bonding: The amide group in the target compound participates in strong N–H···O═C hydrogen bonds (6.0–8.0 kcal/mol), as observed in structurally similar N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide derivatives. Weak C–H···F interactions (2.15–2.89 kcal/mol) may further stabilize crystal packing .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide, and how is purity validated?

  • Methodology : The synthesis typically involves coupling a thiophene-methylamine derivative with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions. Key steps include refluxing in dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts. Purity is confirmed via 1H/13C NMR (to verify structural motifs like the trifluoromethyl group and thiophene ring) and elemental analysis (to validate stoichiometry). Spectral mismatches may indicate incomplete coupling or side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data points should researchers prioritize?

  • Methodology :

  • NMR : Focus on the thiophene proton signals (δ 6.8–7.5 ppm) and benzamide carbonyl resonance (δ ~165–170 ppm).
  • IR : Confirm the presence of amide C=O (~1680 cm⁻¹) and trifluoromethyl groups (~1120–1170 cm⁻¹).
  • Mass Spectrometry : Ensure the molecular ion peak matches the theoretical mass (e.g., m/z 325.3 for C₁₄H₁₀F₃NOS). Cross-reference with PubChem data for validation .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

  • Methodology : Start with in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarities to known benzamide-based kinase inhibitors. Use ATP-competitive assay formats with recombinant enzymes and measure IC₅₀ values. Pair with cytotoxicity screening (e.g., MTT assay on cancer cell lines) to identify selective activity .

Advanced Research Questions

Q. How can contradictory bioassay results for this compound be resolved (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodology : Investigate pharmacokinetic parameters :

  • Solubility : Use HPLC to measure solubility in PBS or simulated biological fluids. Poor solubility may limit bioavailability.
  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., via cytochrome P450 enzymes).
  • Protein Binding : Use equilibrium dialysis to assess binding to serum albumin, which may reduce free drug concentration .

Q. What strategies optimize the compound’s selectivity for a target enzyme over structurally similar off-targets?

  • Methodology :

  • Molecular Docking : Model interactions with target vs. off-target active sites (e.g., using AutoDock Vina). Focus on residues near the trifluoromethyl group, which may confer selectivity.
  • Mutagenesis Studies : Introduce point mutations in the target enzyme’s active site to identify critical binding interactions.
  • SAR Analysis : Systematically modify the thiophene or benzamide moieties and compare inhibition profiles .

Q. How do researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodology :

  • Assay Standardization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-lab variability.
  • Buffer Conditions : Test activity under varying pH, ionic strength, or ATP concentrations, which may alter binding kinetics.
  • Data Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases in published datasets .

Q. What computational methods predict metabolic pathways and potential toxic metabolites?

  • Methodology :

  • In Silico Metabolism Prediction : Use software like MetaSite or GLORY to identify likely sites of oxidation (e.g., thiophene ring) or hydrolysis (amide bond).
  • Reactive Metabolite Screening : Incubate the compound with glutathione (GSH) in microsomal preparations; GSH adducts indicate electrophilic intermediates.
  • ToxCast Data Mining : Cross-reference with EPA’s ToxCast database for structural alerts (e.g., thiophene-S-oxide formation) .

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